3-Ethyl-4,5-diphenyl-2,3-dihydro-1,2,3-thiadiazol-2-ium iodide
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Overview
Description
3-Ethyl-4,5-diphenyl-2,3-dihydro-1,2,3-thiadiazol-2-ium iodide is a heterocyclic compound that contains a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4,5-diphenyl-2,3-dihydro-1,2,3-thiadiazol-2-ium iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl chlorides with ethyl iodide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4,5-diphenyl-2,3-dihydro-1,2,3-thiadiazol-2-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
3-Ethyl-4,5-diphenyl-2,3-dihydro-1,2,3-thiadiazol-2-ium iodide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 3-Ethyl-4,5-diphenyl-2,3-dihydro-1,2,3-thiadiazol-2-ium iodide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Imidazole derivatives: Although structurally different, imidazoles also possess a five-membered ring with nitrogen atoms and exhibit diverse biological activities.
Uniqueness
3-Ethyl-4,5-diphenyl-2,3-dihydro-1,2,3-thiadiazol-2-ium iodide is unique due to its specific substitution pattern and the presence of the iodide ion, which can influence its reactivity and biological properties. The combination of the ethyl and diphenyl groups with the thiadiazole ring provides a distinct chemical profile that can be exploited for various applications.
Properties
CAS No. |
65960-98-7 |
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Molecular Formula |
C16H17IN2S |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
3-ethyl-4,5-diphenyl-2H-thiadiazol-2-ium;iodide |
InChI |
InChI=1S/C16H16N2S.HI/c1-2-18-15(13-9-5-3-6-10-13)16(19-17-18)14-11-7-4-8-12-14;/h3-12,17H,2H2,1H3;1H |
InChI Key |
SAISIBYMPSOHFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(S[NH2+]1)C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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